N-(3-Cloro-4-metoxifenil)acetamida

Descripción general

Descripción

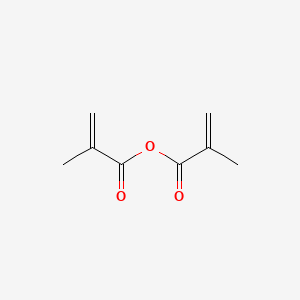

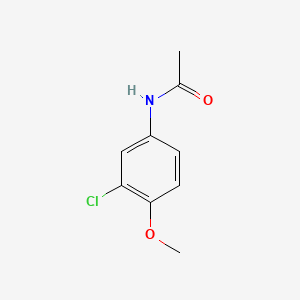

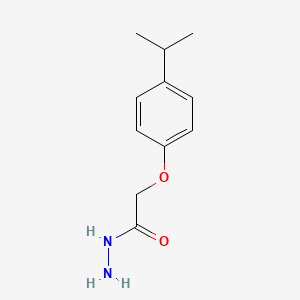

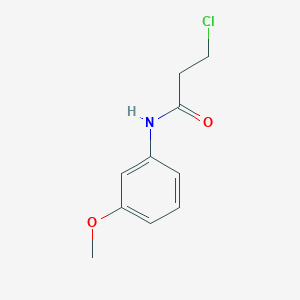

N-(3-Chloro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10ClNO2 . It is a member of acetamides and an aromatic ether .

Molecular Structure Analysis

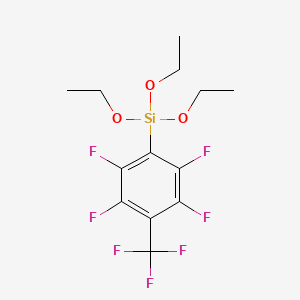

The molecular structure of N-(3-Chloro-4-methoxyphenyl)acetamide consists of a methoxy group that lies very close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane . The InChI code for this compound is 1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

N-(3-Chloro-4-methoxyphenyl)acetamide has a molecular weight of 199.63 g/mol . It is a solid substance with a melting point of 96 - 97 degrees Celsius . The compound has a topological polar surface area of 38.3 Ų .Aplicaciones Científicas De Investigación

Química Medicinal y Diseño de Fármacos

N-(3-Cloro-4-metoxifenil)acetamida: es un compuesto de interés en la química medicinal debido a su potencial como bloque de construcción para moléculas farmacológicamente activas. Su estructura puede modificarse para producir derivados con una variedad de actividades biológicas. Por ejemplo, los derivados de fenoxiacetamida se han explorado por su potencial terapéutico, incluyendo derivados de chalcona, indol y quinolina . Estos compuestos han demostrado ser prometedores en el desarrollo de nuevos fármacos, destacando la versatilidad de This compound en el diseño de fármacos.

Investigación Oncológica

En oncología, los derivados de This compound pueden desempeñar un papel en la terapia del cáncer. Los derivados del compuesto se han utilizado para estudiar sus efectos sobre las interacciones moleculares y las propiedades fisicoquímicas relacionadas con la proliferación y supervivencia de las células cancerosas . Esta investigación es crucial para diseñar fármacos novedosos y seguros adaptados para combatir diversas formas de cáncer.

Estudios de Inhibición Enzimática

Se ha determinado la estructura cristalina de la deshidrogenasa de 3-fosfoglicerato humana en complejo con This compound, lo cual es significativo para comprender la inhibición enzimática . Esta investigación ayuda en el desarrollo de inhibidores que pueden regular las vías metabólicas implicadas en enfermedades como el cáncer, donde ciertas enzimas están sobreexpresadas.

Química Computacional

This compound: y sus derivados son objeto de estudios de química computacional, donde los investigadores utilizan simulaciones por ordenador para predecir el comportamiento del compuesto en sistemas biológicos. Estos estudios pueden conducir a conocimientos sobre cómo el compuesto interactúa con diversos objetivos biológicos, lo cual es esencial para el descubrimiento y desarrollo de fármacos .

Síntesis Química

Este compuesto sirve como un intermedio clave en la síntesis de entidades químicas más complejas. Su reactividad permite diversas transformaciones químicas, convirtiéndolo en un valioso material de partida en la química orgánica sintética .

Farmacocinética y Metabolismo de Fármacos

Comprender la farmacocinética y el metabolismo de los derivados de This compound es vital para el desarrollo de fármacos. La investigación en esta área puede proporcionar información sobre cómo estos compuestos se absorben, distribuyen, metabolizan y excretan en el cuerpo, lo cual influye en su eficacia y seguridad como agentes terapéuticos .

Investigación Bioquímica

La interacción de This compound con moléculas biológicas puede arrojar luz sobre los procesos bioquímicos. Por ejemplo, estudiar su unión a proteínas o ácidos nucleicos puede revelar nueva información sobre los mecanismos celulares y conducir al descubrimiento de nuevos objetivos farmacológicos .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of N-(3-Chloro-4-methoxyphenyl)acetamide is currently unknown due to the lack of specific research on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.

Análisis Bioquímico

Biochemical Properties

N-(3-Chloro-4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

N-(3-Chloro-4-methoxyphenyl)acetamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of N-(3-Chloro-4-methoxyphenyl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Furthermore, N-(3-Chloro-4-methoxyphenyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Chloro-4-methoxyphenyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(3-Chloro-4-methoxyphenyl)acetamide remains stable under certain conditions but may degrade under others, leading to changes in its efficacy and potency .

Dosage Effects in Animal Models

The effects of N-(3-Chloro-4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of N-(3-Chloro-4-methoxyphenyl)acetamide have been associated with hepatotoxicity and nephrotoxicity in animal studies .

Metabolic Pathways

N-(3-Chloro-4-methoxyphenyl)acetamide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of N-(3-Chloro-4-methoxyphenyl)acetamide within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

N-(3-Chloro-4-methoxyphenyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOVNNUWOUKIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220985 | |

| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7073-42-9 | |

| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-4'-METHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)